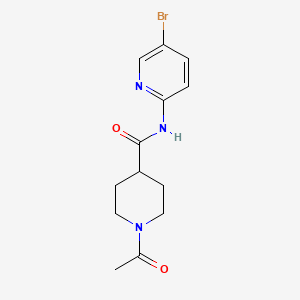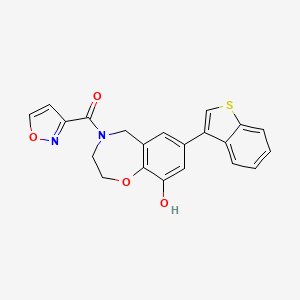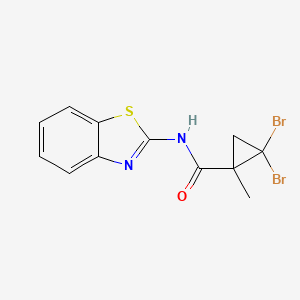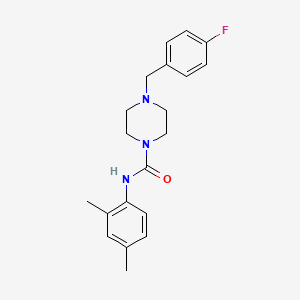![molecular formula C18H24FN3O2 B5308534 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5308534.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine, also known as NFPS, is a chemical compound that has gained attention in scientific research due to its potential as a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用机制
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the orthosteric binding site for glutamate. This binding causes a conformational change in the receptor, leading to changes in its downstream signaling pathways. This compound has been shown to increase the affinity of mGluR5 for glutamate, resulting in an increase in receptor activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to enhance synaptic plasticity and improve learning and memory in animal models. This compound has also been shown to decrease anxiety and depression-like behaviors in rodents. Additionally, this compound has been investigated as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
实验室实验的优点和局限性
One advantage of using 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine in lab experiments is its selectivity for mGluR5. This allows for specific modulation of this receptor, without affecting other glutamate receptors. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 allosteric modulators. This can make it challenging to achieve significant effects at lower concentrations.
未来方向
There are several future directions for research on 1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine. One potential area of investigation is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to enhance synaptic plasticity, which could potentially slow down the progression of these diseases. Additionally, further research could investigate the potential of this compound as a treatment for other psychiatric disorders, such as schizophrenia. Finally, there is a need for the development of more potent mGluR5 allosteric modulators, which could potentially lead to more significant effects at lower concentrations.
合成方法
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine can be synthesized using a two-step reaction process. The first step involves the reaction of 1-benzyl-4-(2-fluorophenyl)piperazine with acetic anhydride to form 1-benzyl-4-(2-fluorophenyl)-N-acetylpiperazine. The second step involves the reaction of the resulting compound with piperidine-4-carbonyl chloride to form this compound.
科学研究应用
1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine has been extensively studied in scientific research due to its potential as a selective allosteric modulator of mGluR5. This receptor is involved in various physiological and pathological processes, including learning and memory, addiction, anxiety, and depression. Therefore, this compound has been investigated as a potential therapeutic agent for these conditions.
属性
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-14(23)20-8-6-15(7-9-20)18(24)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-5,15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCPQGYKQIGRBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)


![3-[4-morpholinyl(oxo)acetyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5308493.png)
![2-[2-(5-chloro-2-hydroxy-3-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5308494.png)
![1'-(2-morpholinylacetyl)spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5308501.png)


![N,N-dimethyl-1-((2R,5S)-5-{[5-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methanamine](/img/structure/B5308524.png)
